molecular formula C9H7BrS B12049830 (4-Bromophenyl)(prop-2-yn-1-yl)sulfane

(4-Bromophenyl)(prop-2-yn-1-yl)sulfane

Cat. No.: B12049830
M. Wt: 227.12 g/mol
InChI Key: AOUDEEYQDFNHEK-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(prop-2-yn-1-yl)sulfane is an organic compound with the molecular formula C9H7BrS. It is a solid substance that is often used in various research and industrial applications. The compound is characterized by the presence of a bromophenyl group and a prop-2-yn-1-yl group attached to a sulfur atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(prop-2-yn-1-yl)sulfane typically involves the reaction of 4-bromothiophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(prop-2-yn-1-yl)sulfane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Cycloaddition Reactions: Products include various cyclic compounds.

Scientific Research Applications

(4-Bromophenyl)(prop-2-yn-1-yl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(prop-2-yn-1-yl)sulfane involves its interaction with various molecular targets. The bromophenyl group can interact with aromatic receptors, while the prop-2-yn-1-yl group can participate in cycloaddition reactions, leading to the formation of biologically active compounds. The sulfur atom can undergo oxidation, forming reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(prop-2-yn-1-yl)amine
  • (4-Bromophenyl)(prop-2-yn-1-yl)ether
  • (4-Bromophenyl)(prop-2-yn-1-yl)ketone

Uniqueness

(4-Bromophenyl)(prop-2-yn-1-yl)sulfane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity compared to its oxygen or nitrogen analogs. The sulfur atom allows for unique oxidation and cycloaddition reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C9H7BrS

Molecular Weight

227.12 g/mol

IUPAC Name

1-bromo-4-prop-2-ynylsulfanylbenzene

InChI

InChI=1S/C9H7BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6H,7H2

InChI Key

AOUDEEYQDFNHEK-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=CC=C(C=C1)Br

Origin of Product

United States

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